[3-(Methylsulfonimidoyl)phenyl]methanol
Description
[3-(Methylsulfonimidoyl)phenyl]methanol is a benzyl alcohol derivative featuring a methylsulfonimidoyl (-S(O)(NH)CH₃) substituent at the para position of the aromatic ring. This functional group introduces unique electronic and steric properties, distinguishing it from sulfonyl (-SO₂-) or sulfanyl (-S-) analogs.
Properties
IUPAC Name |
[3-(methylsulfonimidoyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(9,11)8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKLCRLGNSULNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methylsulfonimidoyl)phenyl]methanol typically involves the reaction of 3-nitrobenzaldehyde with methylsulfonamide under reducing conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(Methylsulfonimidoyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(methylsulfonimidoyl)benzaldehyde or 3-(methylsulfonimidoyl)benzoic acid.
Reduction: Formation of 3-(methylsulfonimidoyl)aniline.
Substitution: Formation of brominated or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
[3-(Methylsulfonimidoyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Methylsulfonimidoyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally analogous to [3-(Methylsulfonimidoyl)phenyl]methanol, differing primarily in the substituent group:
Key Differences :
Photophysical Properties
Comparative data from studies on MSPPP and DAPPP () highlight substituent-driven variations in absorption, fluorescence, and ASE (amplified spontaneous emission):
Table 1: Absorption and Fluorescence Properties
| Compound | Absorption Range (nm) | Fluorescence Range (nm) | Stokes Shift (nm) | Quantum Yield |
|---|---|---|---|---|
| MSPPP | 403–427 | 472–533 | ~70–100 | Moderate |
| DAPPP | 390–410 | 510–548 | ~120–138 | Higher |
Observations :
- MSPPP’s methylsulfonyl group reduces Stokes shift compared to DAPPP’s dimethylamino group, likely due to weaker electron-donating effects .
- DAPPP exhibits higher quantum yields and ASE efficiency, attributed to its strong electron-donating amino group enhancing intramolecular charge transfer (ICT) .
Table 2: ASE Performance in Solvents
Implications for this compound:
- Enhanced polarity could improve solubility in polar solvents but reduce compatibility with non-polar matrices.
Solubility and Stability
- MSPPP: Soluble in ethanol, methanol, and DMSO; ASE absent in acetic acid due to protonation of sulfonyl oxygen .
- (3-Methylsulfanyl-phenyl)-methanol: Likely less polar than sulfonimidoyl analogs, with higher solubility in organic solvents (e.g., benzene) but lower stability against oxidation .
- This compound: Predicted to exhibit intermediate solubility between sulfonyl and sulfanyl derivatives. Stability may be influenced by NH reactivity.
Biological Activity
[3-(Methylsulfonimidoyl)phenyl]methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed analysis of its biological activities, synthesizing findings from various research studies and case reports.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a methylsulfonimidoyl group and a hydroxymethyl group. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using the microbroth dilution method.
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
| Pseudomonas aeruginosa | 1.0 |
These results indicate that the compound has significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study assessed its effects on breast cancer cells (MCF-7).
- Cell Viability Assay : The compound reduced cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.
Case Study: MCF-7 Cell Line
In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound for 24 hours. The results were as follows:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The data indicates a significant reduction in cell viability at higher concentrations, suggesting potential use as an anticancer agent.
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes. The sulfonimidoyl group may mimic natural substrates, leading to competitive inhibition. Additionally, the hydroxymethyl group may enhance binding affinity to target sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
